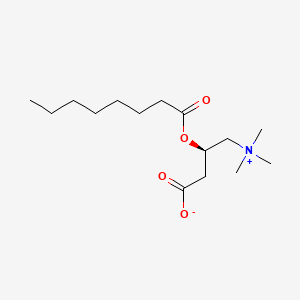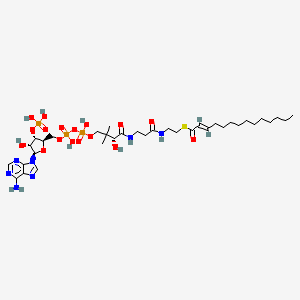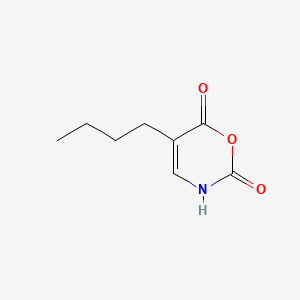
Gallocatechin-(4alpha->8)-epicatechin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallocatechin-(4alpha->8)-epicatechin belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from (-)-epicatechin. This compound can also be converted into (+)-gallocatechin. Outside of the human body, this compound can be found in broad bean and tea. This makes this compound a potential biomarker for the consumption of these food products.
(+)-gallocatechin-(4alpha->8)-(-)-epicatechin is a proanthocyanidin consisting of (+)-gallocatechin and (-)-epicatechin units joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (+)-gallocatechin and a (-)-epicatechin.
Aplicaciones Científicas De Investigación
Identification in Hops and Beans :
- Gallocatechin-(4alpha->8)-epicatechin has been identified in different hops and beans, suggesting its natural occurrence in these plants. It's one of the proanthocyanidin oligomers found in hops, indicating a role in the plant's phenolic profile, which may vary based on geographic origin and cultivars (Li & Deinzer, 2006). Additionally, it has been isolated from the testa of faba beans and shown to exhibit trypsin inhibitory activity (Helsper et al., 1993).
Potential in Cancer Chemotherapy :
- Research on green tea polyphenol epicatechin-3-gallate, a major polyphenol which is structurally related to gallocatechin-(4alpha->8)-epicatechin, indicates its role in oxidative degradation of cellular DNA and potential use in cancer chemotherapy. This process involves mobilization of nuclear copper and reactive oxygen species generation (Farhan et al., 2016).
Antioxidant Properties :
- Gallocatechin-(4alpha->8)-epicatechin derivatives have been studied for their antioxidant properties. For instance, biobased epicatechin conjugates have shown protective action against oxidative stress in red blood cells and non-tumoral cell lines, indicating potential applications in food and drug industries (Ugartondo et al., 2009).
Role in Polyphenolic Composition :
- The compound has been identified in various plants such as Croton lechleri, Cistus incanus, and Myrica gale, contributing to the polyphenolic composition of these plants. This suggests a role in the natural defense mechanisms and potential medicinal properties of these plants (Cai et al., 1991), (Danne et al., 1993), (Santos & Waterman, 2000).
Synergistic Effects in Cancer Prevention :
- Studies have shown synergistic effects of related compounds like (--)-epigallocatechin gallate with (--)-epicatechin in cancer-preventive activity, suggesting potential synergistic effects of gallocatechin-(4alpha->8)-epicatechin in similar contexts (Suganuma et al., 1999).
Inhibition of Enzymes and Biological Processes :
- Green tea polyphenols, which include compounds structurally similar to gallocatechin-(4alpha->8)-epicatechin, have been found to be potent inhibitors of enzymes like squalene epoxidase, indicating potential for cholesterol management (Abe et al., 2000).
Potential in Treating Human Endothelial Cells :
- Studies have investigated the effects of related compounds on human endothelial cells, hinting at the possible applications of gallocatechin-(4alpha->8)-epicatechin in vascular health and disease treatment (Neuhaus et al., 2004).
Propiedades
Número CAS |
79199-56-7 |
|---|---|
Fórmula molecular |
C30H26O13 |
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25+,27+,28-,29-/m1/s1 |
Clave InChI |
ZYDDITZPGFXQSD-QKFRQTJPSA-N |
SMILES isomérico |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







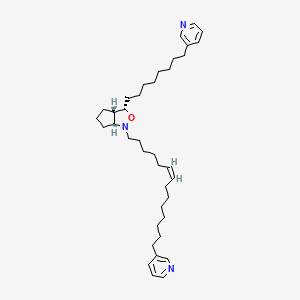
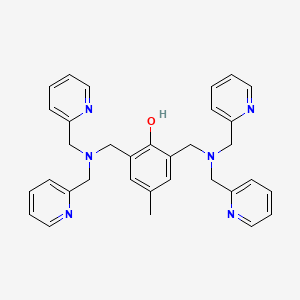

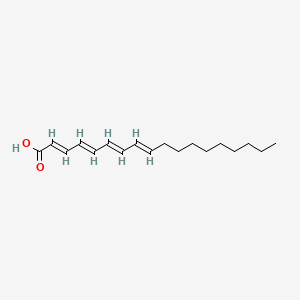
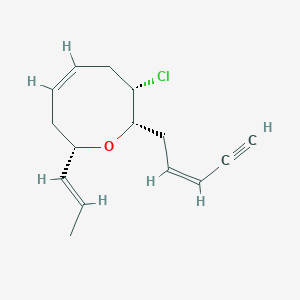
![10-[(2R,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248098.png)
